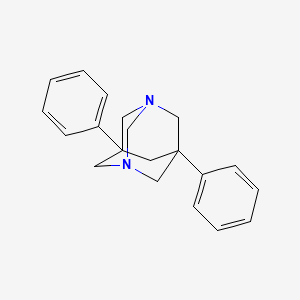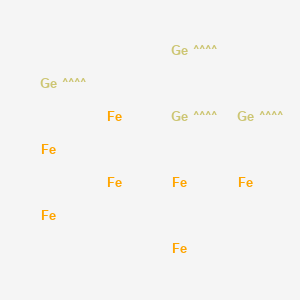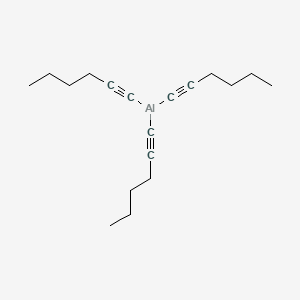
Tri(hex-1-yn-1-yl)alumane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tri(hex-1-yn-1-yl)alumane is an organoaluminum compound characterized by the presence of three hex-1-yn-1-yl groups attached to an aluminum atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Tri(hex-1-yn-1-yl)alumane can be synthesized through the reaction of aluminum trichloride with hex-1-yne in the presence of a suitable base. The reaction typically proceeds as follows:
AlCl3+3C6H9C≡CH→Al(C6H9C≡C)3+3HCl
The reaction is carried out under an inert atmosphere to prevent the oxidation of the aluminum compound .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process requires careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Tri(hex-1-yn-1-yl)alumane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and corresponding hex-1-yne derivatives.
Reduction: It can be reduced to form aluminum hydrides and hex-1-yne.
Substitution: The hex-1-yn-1-yl groups can be substituted with other functional groups through reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include aluminum oxide, aluminum hydrides, and various substituted hex-1-yne derivatives .
Scientific Research Applications
Tri(hex-1-yn-1-yl)alumane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, including drug delivery and imaging.
Industry: Utilized in the production of advanced materials and as a catalyst in polymerization reactions
Mechanism of Action
The mechanism of action of tri(hex-1-yn-1-yl)alumane involves the interaction of the aluminum center with various molecular targets. The aluminum atom can coordinate with electron-rich species, facilitating reactions such as polymerization and catalysis. The hex-1-yn-1-yl groups provide additional reactivity, allowing for further functionalization and modification of the compound .
Comparison with Similar Compounds
Similar Compounds
Tri(phenyl)alumane: Similar in structure but with phenyl groups instead of hex-1-yn-1-yl groups.
Tri(methyl)alumane: Contains methyl groups, making it less reactive compared to tri(hex-1-yn-1-yl)alumane.
Tri(ethyl)alumane: Similar to tri(methyl)alumane but with ethyl groups, offering different reactivity and applications.
Uniqueness
This compound is unique due to the presence of the hex-1-yn-1-yl groups, which impart distinct chemical properties and reactivity. These groups allow for a wide range of chemical transformations and applications, making the compound valuable in various fields of research and industry .
Properties
CAS No. |
45234-85-3 |
|---|---|
Molecular Formula |
C18H27Al |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
tris(hex-1-ynyl)alumane |
InChI |
InChI=1S/3C6H9.Al/c3*1-3-5-6-4-2;/h3*3,5-6H2,1H3; |
InChI Key |
NLSTYIJHXPUEKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#C[Al](C#CCCCC)C#CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


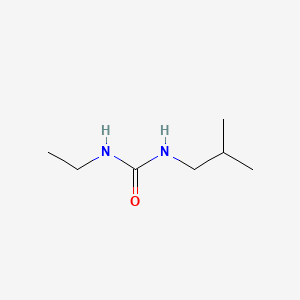
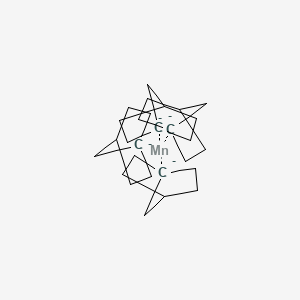
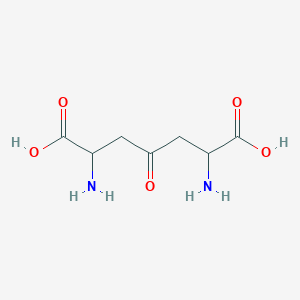
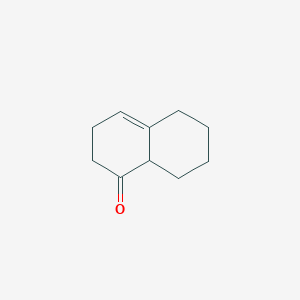
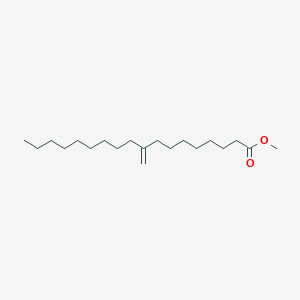
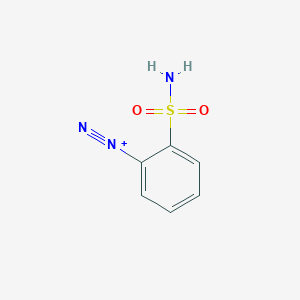
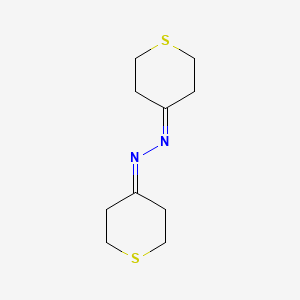
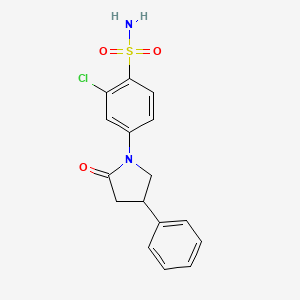
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14668837.png)
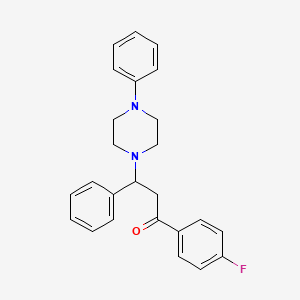
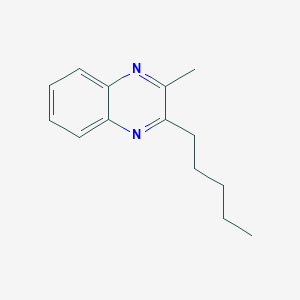
![Thieno[2,3-b]furan](/img/structure/B14668842.png)
